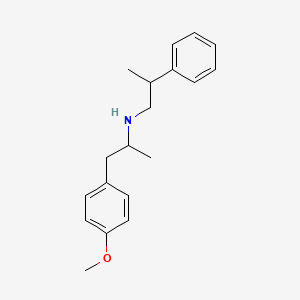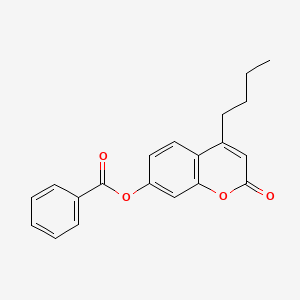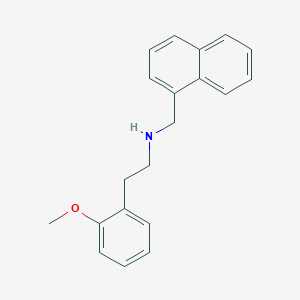![molecular formula C11H12N4O2 B5071592 5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5071592.png)
5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 2-methoxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Reaction Conditions:
Temperature: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity of cyanuric chloride.
Solvent: Common solvents used include acetone or dichloromethane.
Catalyst: A base such as triethylamine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
- **Oxidation
Propiedades
IUPAC Name |
5-(2-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHNIKNARNJHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{benzyl[3-(benzyloxy)benzyl]amino}ethanol](/img/structure/B5071514.png)

![N-[2-(2-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5071520.png)
![1-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-cyclopentylpiperazine](/img/structure/B5071525.png)


![2-methoxy-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5071552.png)
![ethyl 1-[(3-methyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5071554.png)
![methyl 3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5071567.png)
![2-(allylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5071582.png)

![ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate](/img/structure/B5071607.png)
![methyl 6-ethyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5071616.png)

